4-{[(2E)-3-METHYL-5-(2,2,5,5-TETRAMETHYL-1,3-DIOXOLAN-4-YL)PENT-2-EN-1-YL]OXY}-1,2-DIHYDROQUINOLIN-2-ONE
Overview
Description
4-{[(2E)-3-METHYL-5-(2,2,5,5-TETRAMETHYL-1,3-DIOXOLAN-4-YL)PENT-2-EN-1-YL]OXY}-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound with a molecular formula of C22H28O5 It is known for its unique structure, which includes a quinolinone core and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2E)-3-METHYL-5-(2,2,5,5-TETRAMETHYL-1,3-DIOXOLAN-4-YL)PENT-2-EN-1-YL]OXY}-1,2-DIHYDROQUINOLIN-2-ONE typically involves multiple steps. One common method includes the reaction of a quinolinone derivative with a dioxolane-containing reagent under specific conditions. The reaction conditions often require the use of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[(2E)-3-METHYL-5-(2,2,5,5-TETRAMETHYL-1,3-DIOXOLAN-4-YL)PENT-2-EN-1-YL]OXY}-1,2-DIHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
4-{[(2E)-3-METHYL-5-(2,2,5,5-TETRAMETHYL-1,3-DIOXOLAN-4-YL)PENT-2-EN-1-YL]OXY}-1,2-DIHYDROQUINOLIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(2E)-3-METHYL-5-(2,2,5,5-TETRAMETHYL-1,3-DIOXOLAN-4-YL)PENT-2-EN-1-YL]OXY}-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Shares the dioxolane ring structure but differs in its overall molecular framework.
Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate: Another compound with a dioxolane ring, used in different chemical reactions.
Uniqueness
4-{[(2E)-3-METHYL-5-(2,2,5,5-TETRAMETHYL-1,3-DIOXOLAN-4-YL)PENT-2-EN-1-YL]OXY}-1,2-DIHYDROQUINOLIN-2-ONE is unique due to its combination of a quinolinone core and a dioxolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-[(E)-3-methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]-1H-quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO4/c1-15(10-11-19-21(2,3)27-22(4,5)26-19)12-13-25-18-14-20(24)23-17-9-7-6-8-16(17)18/h6-9,12,14,19H,10-11,13H2,1-5H3,(H,23,24)/b15-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRUHPZOGHKBJG-NTCAYCPXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC(=O)NC2=CC=CC=C21)CCC3C(OC(O3)(C)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC1=CC(=O)NC2=CC=CC=C21)/CCC3C(OC(O3)(C)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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